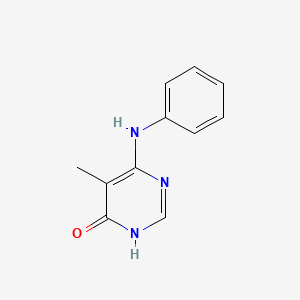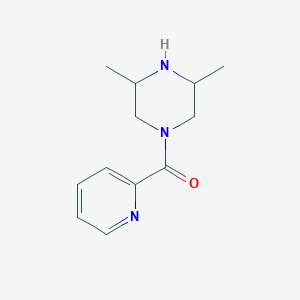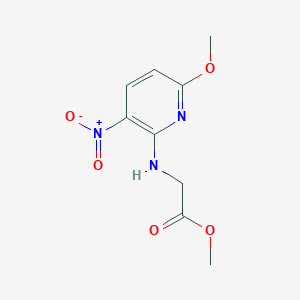
5-chloro-2-pyridin-3-yl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-pyridin-3-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 6th position and a pyridine ring at the 2nd position. Heterocyclic compounds like benzimidazole are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-chloro-2-pyridin-3-yl-1H-benzimidazole can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method involves the oxidative cyclization of o-phenylenediamine with aldehydes.
Dehydrogenation of imidazolines: This involves the dehydrogenation of imidazoline derivatives to form benzimidazoles.
Analyse Des Réactions Chimiques
6-chloro-2-pyridin-3-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
6-chloro-2-pyridin-3-yl-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Biological Research: The compound is used to study various biological pathways and mechanisms due to its interaction with biological molecules.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-chloro-2-pyridin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-chloro-2-pyridin-3-yl-1H-benzimidazole can be compared with other similar compounds such as:
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C12H8ClN3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
6-chloro-2-pyridin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,(H,15,16) |
Clé InChI |
CSCZCHYKBHZJPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)









![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
